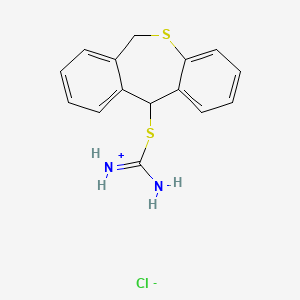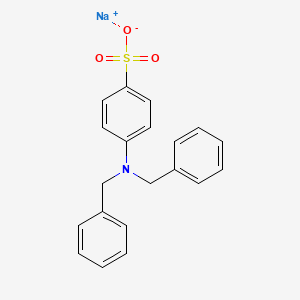![molecular formula C21H15F2NO3 B13763304 2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate CAS No. 1095208-31-3](/img/structure/B13763304.png)
2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,4’-Difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl core substituted with difluoro and methylcarbamoyl groups, and a benzoate moiety. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 2’,4’-difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. Industrial production would likely involve optimizing the Suzuki–Miyaura coupling reaction for higher yields and purity, using scalable reaction conditions and efficient purification techniques.
化学反应分析
Types of Reactions
2’,4’-difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
2’,4’-difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Its structural features make it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Industry: The compound’s unique properties can be exploited in materials science for developing advanced materials with specific functionalities.
作用机制
The mechanism by which 2’,4’-difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate exerts its effects depends on its application. In medicinal chemistry, for instance, the compound may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, influencing their function and downstream signaling pathways.
相似化合物的比较
Similar Compounds
- 2’,4’-Difluoro-3-(methylcarbamoyl)biphenyl-4-yl acetate
- 2’,4’-Difluoro-3-(methylcarbamoyl)biphenyl-4-yl propionate
Uniqueness
Compared to similar compounds, 2’,4’-difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate stands out due to its specific substitution pattern and the presence of the benzoate group. These structural features confer unique chemical properties, such as enhanced stability and specific reactivity, making it particularly valuable for certain applications in research and industry.
属性
CAS 编号 |
1095208-31-3 |
|---|---|
分子式 |
C21H15F2NO3 |
分子量 |
367.3 g/mol |
IUPAC 名称 |
[4-(2,4-difluorophenyl)-2-(methylcarbamoyl)phenyl] benzoate |
InChI |
InChI=1S/C21H15F2NO3/c1-24-20(25)17-11-14(16-9-8-15(22)12-18(16)23)7-10-19(17)27-21(26)13-5-3-2-4-6-13/h2-12H,1H3,(H,24,25) |
InChI 键 |
ZRZZJSWOLHDWJH-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)OC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



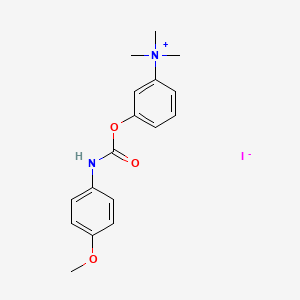
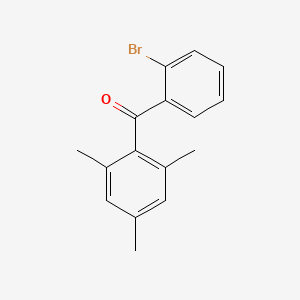

![2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-](/img/structure/B13763242.png)
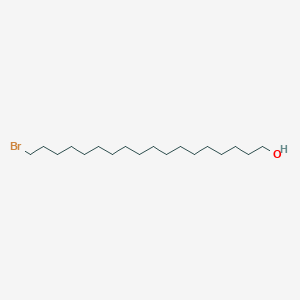


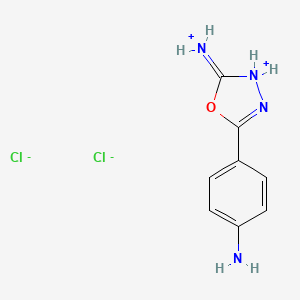
![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13763273.png)
